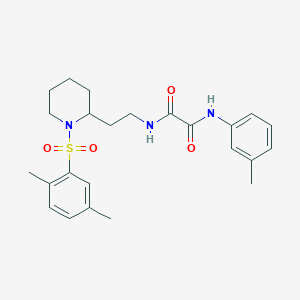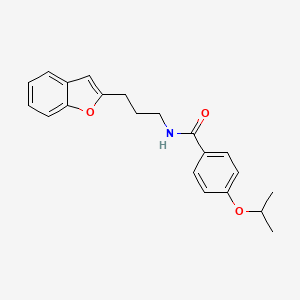![molecular formula C25H20N4O7 B2721194 5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2172582-60-2](/img/structure/B2721194.png)
5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains two oxazole rings, which are aromatic rings containing one oxygen atom and one nitrogen atom. It also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of two oxazole rings and the Fmoc group. The Fmoc group is quite bulky and could influence the overall conformation of the molecule .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group . The oxazole rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
Again, without specific information, we can only make educated guesses. The compound is likely to be solid at room temperature . Its solubility would depend on the specific substituents, but in general, oxazoles are relatively polar and thus should have some solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates an approach to create triazole-based scaffolds. These scaffolds are valuable for developing peptidomimetics or biologically active compounds, showcasing the versatility of such compounds in medicinal chemistry. This method overcomes challenges associated with the Dimroth rearrangement, providing a protocol for producing protected versions of triazole amino acids, essential for creating structures that can induce molecular turns or act as inhibitors for specific proteins such as HSP90 (Ferrini et al., 2015).
Protecting Groups for the Amide Bond in Peptides
The use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives showcases their importance as intermediates in peptide synthesis. These derivatives serve as reversible protecting groups for (tertiary) peptide bonds, highlighting their utility in preventing interchain association during solid-phase peptide synthesis. This application is crucial for synthesizing peptides with 'difficult sequences,' demonstrating the compound's role in facilitating complex peptide synthesis (Johnson et al., 1993).
Synthesis of α-Trifluoromethyl α-Amino Acids
The synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain is another application area. Such compounds, obtained from rearrangements involving 5-fluoro-4-trifluoromethyloxazoles, demonstrate the synthetic utility of related oxazole compounds in creating amino acids with specific substitutions. These amino acids are valuable for their unique physical and chemical properties, contributing to the development of novel peptides and peptidomimetics (Burger et al., 2006).
Fmoc Group for Hydroxy-Group Protection
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of peptides and other organic molecules. Its ability to be removed under mild conditions while other protecting groups remain intact showcases its utility in multi-step organic synthesis. This application is crucial for constructing complex molecules where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Oxazoles as Masked Forms of Activated Carboxylic Acids
Oxazoles are utilized as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property is applied in the synthesis of macrolides, including recifeiolide and curvularin, showcasing the role of oxazoles in facilitating complex organic syntheses. This application demonstrates the compound's importance in creating macrocyclic structures, which are significant in various biological contexts (Wasserman, Gambale, & Pulwer, 1981).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O7/c30-23(26-9-20-22(24(31)32)29-13-36-20)21-19(35-12-28-21)10-27-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,30)(H,27,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIHBRGNUCRKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)NCC5=C(N=CO5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
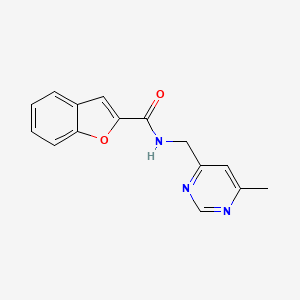
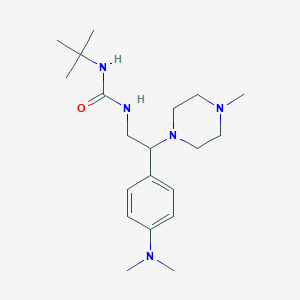
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)
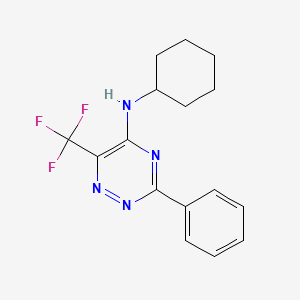

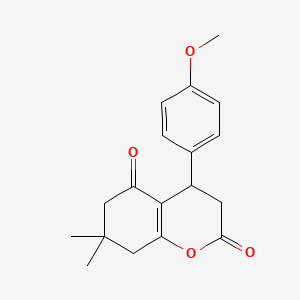
![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)

